molecular formula C7H4N2O2S B1322881 Thiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 757172-82-0

Thiazolo[5,4-c]pyridine-2-carboxylic acid

Cat. No.: B1322881
CAS No.: 757172-82-0
M. Wt: 180.19 g/mol
InChI Key: HNHHPCKKEOPKNX-UHFFFAOYSA-N
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Description

Thiazolo[5,4-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H4N2O2S and its molecular weight is 180.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Thiazolo[5,4-c]pyridine-2-carboxylic acid can be synthesized through a convenient procedure involving the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine, carboxylic acid, and phosphorus oxychloride, which is more efficient than methods requiring prior formation of the acid amide (El‐Hiti, 2003).

Application in Organic Fluorophores

  • In the field of organic fluorophores, derivatives of this compound, such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid, have been identified as main ingredients and origins of fluorescence in carbon dots, expanding their applications due to their high fluorescence quantum yields (Shi et al., 2016).

Anticancer Activity

  • This compound derivatives, specifically thiazolo[4,5-b]pyridin-2(3H)-one derivatives, have been evaluated for anticancer activity, showing moderate inhibitory activity against certain cancer cell lines, indicating potential in oncological research (Lozynskyi et al., 2018).

Novel Synthetic Approaches

  • Novel synthetic approaches have been developed for the preparation of 2-aryl-thiazolo[4,5-b]pyridines, which are potentially bioactive, through palladium-catalyzed desulfitative cross-coupling reactions (Peng et al., 2015).

Development of Tricyclic Heteroaromatics

  • Thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives, as tricyclic heteroaromatics, have been designed and synthesized using this compound derivatives, showcasing their utility in developing novel heteroaromatic compounds (Huang et al., 2014).

AntimicrobialActivity

  • Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds, such as those containing the pyrazolyl moiety, have shown promising results in this field (El-Emary et al., 2005).

Luminescence Properties

  • Research involving the synthesis of coordination polymers using this compound derivatives has shown that these compounds can exhibit significant luminescence properties, making them useful in materials science and photonic applications (Ju et al., 2020).

Anti-Inflammatory and Antioxidant Activities

  • This compound derivatives have been synthesized and tested for anti-inflammatory and antioxidant activities. Their potential in pharmacological applications, particularly in treating inflammation and oxidative stress-related disorders, has been highlighted in these studies (Chaban et al., 2019).

Herbicidal Activity

  • In the agricultural sector, certain derivatives of this compound have been synthesized and evaluated for their herbicidal activity, showing effectiveness in controlling weeds, particularly in dicotyledonous species (Hegde & Mahoney, 1993).

Mechanism of Action

The mechanism of action of Thiazolo[5,4-c]pyridine-2-carboxylic acid is not explicitly mentioned in the available literature .

Future Directions

Research on Thiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives is ongoing, with studies exploring their synthesis, properties, and potential applications . Future research directions may include the development of new synthesis methods, exploration of their biological activities, and their use in the development of new pharmaceuticals .

Properties

IUPAC Name

[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHHPCKKEOPKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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